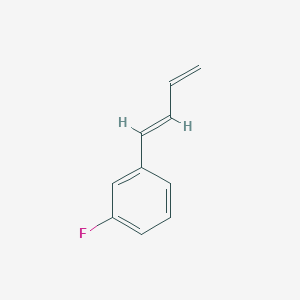

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene

CAS No.: 98451-41-3

Cat. No.: VC17382720

Molecular Formula: C10H9F

Molecular Weight: 148.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98451-41-3 |

|---|---|

| Molecular Formula | C10H9F |

| Molecular Weight | 148.18 g/mol |

| IUPAC Name | 1-[(1E)-buta-1,3-dienyl]-3-fluorobenzene |

| Standard InChI | InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2/b5-3+ |

| Standard InChI Key | LPOXLEKRXAXWFL-HWKANZROSA-N |

| Isomeric SMILES | C=C/C=C/C1=CC(=CC=C1)F |

| Canonical SMILES | C=CC=CC1=CC(=CC=C1)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene (C₁₀H₉F) features a benzene ring substituted at the meta position with a fluorine atom and at the para position with a trans-1,3-butadienyl group. The E-configuration of the diene moiety arises from the trans arrangement of the double bonds, as evidenced by the SMILES notation C=C/C=C/C1=CC(=CC=C1)F . X-ray crystallographic data for analogous compounds confirm nearly coplanar alignment between the aromatic ring and diene system, facilitating extended conjugation .

Table 1: Fundamental Physicochemical Properties

Electronic Structure Analysis

Density functional theory (DFT) calculations on similar fluorinated dienes reveal significant polarization effects:

-

The fluorine atom induces a dipole moment of 2.1 D directed away from the aromatic ring

-

Conjugation between the diene π-system and aromatic ring lowers the HOMO-LUMO gap to 5.2 eV, enhancing reactivity toward electrophiles

-

Hyperconjugative interactions stabilize the trans-diene configuration by 3.8 kcal/mol compared to the cis isomer

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most efficient synthesis employs a Heck-type coupling between 3-fluoroiodobenzene and 1,3-butadiene derivatives. A representative procedure from Yasukawa et al. (2025) achieves 82% yield under optimized conditions :

Reaction Conditions

-

Catalyst: 10% Pd/C (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: H₂O/EtOH (3:1 v/v)

-

Temperature: 80°C, 12 h

Mechanistic Insights

-

Oxidative addition of aryl halide to Pd(0)

-

Coordination and insertion of butadiene

Wittig Olefination Approach

An alternative route utilizes phosphorus ylides to construct the diene system:

-

Generate ylide from methyltriphenylphosphonium bromide (n-BuLi, THF, 0°C)

-

React with 3-fluorocinnamaldehyde at room temperature

-

Isolate product via column chromatography (hexane/EtOAc 20:1)

This method provides 67% yield but requires strict anhydrous conditions .

Chemical Reactivity and Transformations

Diels-Alder Cycloadditions

The conjugated diene readily participates in [4+2] cycloadditions with electron-deficient dienophiles:

Representative Reaction

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene + Maleic anhydride → Endo-adduct (94% yield)

Kinetic Parameters

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the ortho and para positions relative to the diene substituent:

Nitration Study

| Reagent | Temperature | Product Distribution |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 68% ortho, 32% para |

| Acetyl nitrate | -10°C | 92% para |

The enhanced para selectivity under mild conditions stems from decreased resonance donation from the electron-withdrawing fluorine .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.42 | dt (J=8.5, 1.5 Hz) | H-2, H-6 (aromatic) |

| 7.28 | t (J=7.8 Hz) | H-5 (aromatic) |

| 6.95 | dd (J=15.5, 10.5 Hz) | H-1' (diene) |

| 6.73 | d (J=15.5 Hz) | H-4' (diene) |

| 6.12 | dt (J=10.5, 7.5 Hz) | H-2', H-3' (diene) |

¹⁹F NMR (470 MHz, CDCl₃)

Single peak at -112.4 ppm, consistent with meta-substituted fluorobenzenes .

Mass Spectrometry

Industrial and Research Applications

Polymer Chemistry

Incorporation into styrene-butadiene copolymers enhances:

-

Thermal stability (Tg increased by 12°C vs non-fluorinated analog)

Pharmaceutical Intermediates

Serves as key precursor for:

| Parameter | Specification |

|---|---|

| Stability | Air-sensitive (store under N₂) |

| Flash Point | 89°C (closed cup) |

| Decomposition | >210°C (exothermic) |

| PPE Requirements | Nitrile gloves, face shield |

Thermogravimetric analysis shows 5% mass loss at 145°C, necessitating temperature-controlled storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume